Org 20599
Overview
Description
Org 20599, also known by its IUPAC name (2β,3α,5β)-21-chloro-3-hydroxy-2-morpholin-4-ylpregnan-20-one, is a synthetic neuroactive steroid. It exhibits sedative effects primarily through its action as a positive allosteric modulator of the gamma-aminobutyric acid A receptor and, at higher concentrations, as an agonist . This compound was initially developed for use as an anesthetic agent but was never marketed for this purpose. it continues to be utilized in scientific research .
Mechanism of Action
Target of Action
Org 20599 is a synthetic neuroactive steroid . Its primary target is the GABA A receptor . The GABA A receptor is a type of protein which responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the GABA A receptor . As a positive allosteric modulator, it enhances the receptor’s response to GABA. As an agonist, it can activate the receptor in the absence of GABA. This dual action results in increased inhibitory signaling in the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By modulating the GABA A receptor, this compound enhances the inhibitory effects of GABA in the nervous system. This can lead to sedative effects, as GABAergic signaling is known to decrease neuronal excitability.
Result of Action
The modulation of the GABA A receptor by this compound leads to sedative effects . It was developed for use as an anesthetic agent . Although it was never marketed for this purpose, it is still used in scientific research .
Biochemical Analysis
Biochemical Properties
Org 20599 plays a crucial role in biochemical reactions by modulating the activity of the GABA A receptor. This receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. This compound enhances the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain . At higher concentrations, this compound directly activates the GABA A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron . Additionally, this compound has been shown to positively modulate glycine receptors, albeit with lower potency .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By enhancing GABA A receptor activity, this compound increases inhibitory neurotransmission, leading to sedative and anxiolytic effects . This modulation of GABA A receptors also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s activation of GABA A receptors can inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability . This compound also influences gene expression by modulating the activity of transcription factors involved in the GABAergic signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GABA A receptor. This compound binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the receptor’s response to GABA . This positive allosteric modulation increases the frequency of chloride channel opening, leading to greater chloride ion influx and neuronal hyperpolarization . At higher concentrations, this compound acts as a direct agonist, binding to the GABA A receptor and activating it independently of GABA . This dual mechanism of action contributes to the compound’s potent sedative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions . Long-term studies have shown that this compound maintains its efficacy in modulating GABA A receptor activity over extended periods . Prolonged exposure to this compound can lead to receptor desensitization, reducing its effectiveness . Additionally, in vitro and in vivo studies have demonstrated that this compound’s effects on cellular function can persist for several hours after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound produces mild sedative effects without significant adverse effects . As the dosage increases, the sedative and anxiolytic effects become more pronounced, with higher doses leading to hypnosis and loss of righting reflexes in mice . At very high doses, this compound can cause toxic effects, including respiratory depression and motor impairment . These threshold effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with the GABA A receptor. The compound is metabolized in the liver by enzymes such as cytochrome P450 . This metabolism leads to the formation of various metabolites, which can also modulate GABA A receptor activity . This compound’s interaction with these metabolic pathways can influence metabolic flux and alter the levels of key metabolites involved in GABAergic signaling .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is highly lipophilic, allowing it to easily cross cell membranes and the blood-brain barrier . Once inside the cell, this compound can bind to intracellular proteins and be transported to specific cellular compartments . The distribution of this compound within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and localization .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane and intracellular compartments such as the endoplasmic reticulum and mitochondria . This compound’s activity is influenced by its localization, as it needs to be in proximity to GABA A receptors to exert its effects . The compound’s targeting signals and post-translational modifications play a role in directing it to specific subcellular compartments . This localization is crucial for this compound’s function as a modulator of GABA A receptor activity .
Preparation Methods
The synthesis of Org 20599 involves several steps, starting from the appropriate steroidal precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product
Chemical Reactions Analysis
Org 20599 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Org 20599 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of neuroactive steroids.
Biology: this compound is employed in research to understand the role of gamma-aminobutyric acid A receptors in the central nervous system.
Medicine: It is investigated for its potential therapeutic effects in conditions such as epilepsy, anxiety, and sleep disorders.
Industry: This compound is used in the development of new anesthetic agents and other neuroactive drugs
Comparison with Similar Compounds
Org 20599 is similar to other neuroactive steroids such as alphaxalone and pregnanolone. it is unique in its specific structural modifications, including the presence of a morpholinyl group and a chlorine atom. These modifications contribute to its distinct pharmacological profile and potency . Similar compounds include:
- Alphaxalone
- Pregnanolone
- Propofol
- Thiopentone
- Pentobarbitone
This compound’s unique structure and mechanism of action make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-1-[(2S,3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40ClNO3/c1-24-8-7-19-17(18(24)5-6-20(24)23(29)15-26)4-3-16-13-22(28)21(14-25(16,19)2)27-9-11-30-12-10-27/h16-22,28H,3-15H2,1-2H3/t16-,17-,18-,19-,20+,21-,22-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFNABGZEQPYBX-PMBZPZLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CCl)CCC4C3(CC(C(C4)O)N5CCOCC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CCl)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349651 | |
Record name | 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156685-94-8 | |
Record name | (2β,3α,5α)-21-Chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156685-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.